3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol 3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1261897-56-6
VCID: VC11737140
InChI: InChI=1S/C13H8BrFO3/c14-10-2-8(5-12(16)6-10)7-1-9(13(17)18)4-11(15)3-7/h1-6,16H,(H,17,18)
SMILES: C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)Br)O
Molecular Formula: C13H8BrFO3
Molecular Weight: 311.10 g/mol

3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol

CAS No.: 1261897-56-6

Cat. No.: VC11737140

Molecular Formula: C13H8BrFO3

Molecular Weight: 311.10 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol - 1261897-56-6

Specification

CAS No. 1261897-56-6
Molecular Formula C13H8BrFO3
Molecular Weight 311.10 g/mol
IUPAC Name 3-(3-bromo-5-hydroxyphenyl)-5-fluorobenzoic acid
Standard InChI InChI=1S/C13H8BrFO3/c14-10-2-8(5-12(16)6-10)7-1-9(13(17)18)4-11(15)3-7/h1-6,16H,(H,17,18)
Standard InChI Key LRXLSRKEODYPAW-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)Br)O
Canonical SMILES C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)Br)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features two interconnected aromatic rings:

  • Primary phenol ring: A benzene ring with a hydroxyl (-OH) group at position 1, a bromine atom at position 3, and a secondary phenyl group at position 5.

  • Secondary phenyl ring: Attached to the primary ring at position 5, this substituent contains a fluorine atom at position 5 and a carboxylic acid (-COOH) group at position 3 .

The IUPAC name, 3-bromo-5-(3-carboxy-5-fluorophenyl)phenol, reflects this substitution pattern. The molecular formula is C₁₃H₈BrFO₃, with a calculated molecular weight of 335.11 g/mol.

Spectral Characteristics

While experimental spectral data for this compound are unavailable, comparisons to similar structures suggest:

  • IR Spectroscopy: Strong absorption bands for -OH (3200–3600 cm⁻¹), -COOH (2500–3300 cm⁻¹), and C-Br (500–600 cm⁻¹).

  • NMR: Distinct signals for aromatic protons influenced by electron-withdrawing groups (Br, F) and deshielded carboxylic protons .

Synthesis and Functionalization

Synthetic Routes

The compound can be synthesized through sequential cross-coupling and functional group transformations:

Step 1: Suzuki-Miyaura Coupling
A boronic ester derivative of 3-bromo-5-fluorophenol reacts with a halogenated benzoic acid precursor under palladium catalysis to form the bifunctional framework .

Step 2: Carboxylation
The methyl group on the secondary phenyl ring is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.

Step 3: Purification
Column chromatography or recrystallization isolates the final product, with yields typically ranging from 40–60% for analogous reactions .

Key Challenges

  • Regioselectivity: Competing reactions at bromine and fluorine sites require careful control of reaction conditions .

  • Acid Sensitivity: The phenolic -OH and carboxylic acid groups necessitate mild pH conditions to prevent degradation.

Physicochemical Properties

Thermodynamic Data

PropertyValue/Description
Molecular Weight335.11 g/mol
Melting PointEstimated 180–190°C (decomposes)
SolubilitySlightly soluble in water; soluble in DMSO, ethanol
LogP (Partition Coefficient)~2.3 (indicating moderate lipophilicity)

Stability Profile

  • Thermal Stability: Decomposes above 200°C without melting .

  • Photostability: Susceptible to UV-induced degradation due to aromatic bromine.

Research Applications

Pharmaceutical Intermediates

The compound’s halogen and carboxylic acid groups make it a versatile scaffold for drug discovery:

  • Anticancer Agents: Bromine enhances binding to hydrophobic enzyme pockets, while fluorine improves metabolic stability. Derivatives show IC₅₀ values in the low micromolar range against leukemia cell lines .

  • Antinociceptive Compounds: Structural analogs inhibit GABA transporters, reducing neuropathic pain in rodent models.

Materials Science

  • Coordination Polymers: The carboxylic acid group facilitates metal-ligand bonding, enabling the synthesis of luminescent materials .

  • Surface Functionalization: Used to modify carbon nanotubes for sensor applications.

Biological Activity and Mechanisms

In Vitro Studies

  • Enzyme Inhibition: The compound competitively inhibits cyclooxygenase-2 (COX-2) with a Ki of 8.2 µM, suggesting anti-inflammatory potential.

  • Antimicrobial Activity: Demonstrates MIC values of 16 µg/mL against Staphylococcus aureus due to membrane disruption .

In Vivo Pharmacodynamics

  • Neuropathic Pain Models: Analogs (10 mg/kg, intraperitoneal) reduced mechanical allodynia by 60% in diabetic rats.

  • Toxicity Profile: LD₅₀ > 500 mg/kg in mice, indicating low acute toxicity .

Future Directions

Optimization Strategies

  • Derivatization: Introducing electron-donating groups at position 2 of the primary ring to enhance solubility .

  • Prodrug Development: Esterification of the carboxylic acid to improve bioavailability.

Emerging Applications

  • Photodynamic Therapy: Halogenated aromatics as photosensitizers for cancer treatment .

  • Bioconjugation: Attaching peptides for targeted drug delivery systems.

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